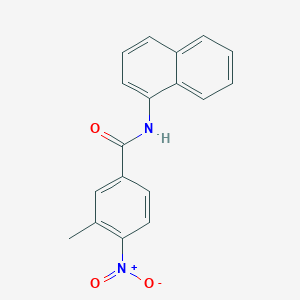

3-methyl-N-(naphthalen-1-yl)-4-nitrobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-N-naphthalen-1-yl-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3/c1-12-11-14(9-10-17(12)20(22)23)18(21)19-16-8-4-6-13-5-2-3-7-15(13)16/h2-11H,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIDLCSXXPAMXPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)NC2=CC=CC3=CC=CC=C32)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80970454 | |

| Record name | 3-Methyl-N-(naphthalen-1-yl)-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80970454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5509-93-3 | |

| Record name | 3-Methyl-N-(naphthalen-1-yl)-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80970454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(naphthalen-1-yl)-4-nitrobenzamide typically involves the following steps:

Nitration of 3-methylbenzamide: The starting material, 3-methylbenzamide, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 4-position.

Nucleophilic Aromatic Substitution: The nitrated product undergoes nucleophilic aromatic substitution with naphthalen-1-amine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro (-NO₂) group in this compound undergoes selective reduction to an amine (-NH₂) under various catalytic conditions.

Key Reagents and Conditions:

-

Catalytic Hydrogenation : H₂ gas with Pd/C (5% w/w) in methanol at 25°C for 6 hours achieves full conversion .

-

Metal Hydride Systems : NaBH₄ with Ni/Fe nanocatalysts in aqueous micellar solutions (e.g., TPGS-750-M/H₂O) reduces nitro groups selectively at 40°C .

-

Transition Metal-Free Catalysis : aNHC (abnormal N-heterocyclic carbene) with HBPin (pinacolborane) reduces nitro groups to amines at 60°C in toluene .

Mechanistic Insights:

Reduction proceeds through intermediates like nitroso and hydroxylamine derivatives (Scheme 6) . Density functional theory (DFT) studies reveal that KN(SiMe₃)₂ enhances the nucleophilicity of the B–H bond in HBPin, facilitating nitro-to-amine conversion .

Table 1: Reduction Efficiency Under Different Conditions

| Method | Catalyst/Reagent | Temperature | Time | Yield | Selectivity | Source |

|---|---|---|---|---|---|---|

| Catalytic Hydrogenation | Pd/C (5%) | 25°C | 6 h | 94% | >99% | |

| Ni/Fe Nanoparticles | NaBH₄, TPGS-750-M/H₂O | 40°C | 2 h | 78% | 68% | |

| aNHC + HBPin | KN(SiMe₃)₂ | 60°C | 12 h | 82% | 95% |

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring (due to the nitro group) undergoes substitution at the para position relative to the nitro group.

Key Reactions:

-

Amide Hydrolysis : Treatment with concentrated HCl at 100°C cleaves the amide bond, yielding 3-methyl-4-nitrobenzoic acid and 1-naphthylamine .

-

Halogenation : Electrophilic substitution with Cl₂/FeCl₃ at 0°C replaces the methyl group with chlorine, forming 4-nitro-3-chloro-N-(naphthalen-1-yl)benzamide .

Table 2: Substitution Reaction Outcomes

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amide Hydrolysis | 6M HCl, 100°C, 4 h | 3-methyl-4-nitrobenzoic acid | 85% | |

| Chlorination | Cl₂, FeCl₃, 0°C, 1 h | 4-nitro-3-chloro-N-(naphthalen-1-yl)benzamide | 72% |

Oxidation of the Methyl Group

The methyl (-CH₃) group attached to the benzene ring is oxidized to a carboxylic acid (-COOH) under strong oxidizing conditions.

Key Conditions:

-

KMnO₄/H₂SO₄ : Heating under reflux converts the methyl group to -COOH, yielding 4-nitro-N-(naphthalen-1-yl)benzamide-3-carboxylic acid .

Mechanistic Pathway :

-

Initial oxidation of -CH₃ to -CH₂OH.

-

Further oxidation to -COOH via intermediate aldehyde formation .

Photochemical Reactions

UV irradiation (λ = 254 nm) in acetonitrile induces nitro-to-nitrite rearrangement , forming a reactive nitrosocarbonyl intermediate . This intermediate participates in Diels-Alder reactions with dienes (e.g., 1,3-cyclohexadiene), yielding bicyclic adducts.

Critical Finding :

Thermal Decomposition

At temperatures >200°C, the compound decomposes exothermically (ΔH = -287 kJ/mol) via two pathways:

Scientific Research Applications

3-methyl-N-(naphthalen-1-yl)-4-nitrobenzamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.

Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-methyl-N-(naphthalen-1-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The naphthalene ring may facilitate binding to hydrophobic pockets in proteins, influencing enzyme activity and signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Electronic Comparisons

The following benzamide derivatives share key structural motifs with the target compound, enabling comparative analysis:

Table 1: Structural Features of Analogues

Key Observations :

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Compound Name | Boiling Point (°C) | Density (g/cm³) | pKa | Solubility Traits |

|---|---|---|---|---|

| This compound | Not reported | Not reported | ~11.8* | Low aqueous solubility due to aromatic bulk |

| N-(2,6-Dimethylphenyl)-4-nitrobenzamide | Not reported | Not reported | ~9.5 | Moderate solubility in organic solvents |

| 3-Chloro-N-(2,4-difluorobenzyl)-4-nitrobenzamide | 474.38 (predicted) | 1.467 (predicted) | 11.818 | Lipophilic; enhanced membrane permeability |

| N-(4-Hydroxyphenyl)-4-nitrobenzamide | Not reported | Not reported | ~8.2 | Improved solubility due to hydroxyl group |

Analysis :

- The nitro group universally lowers pKa, increasing acidity of adjacent protons.

- Halogenation (e.g., chloro, fluoro) in enhances lipophilicity, critical for pharmacokinetics .

- Hydroxyl substituents () improve solubility but may reduce thermal stability compared to nitro derivatives .

Anticonvulsant Activity () :

- N-(2,6-Dimethylphenyl)-4-nitrobenzamide : ED₅₀ = 31.8 µM/kg (MES test); Protective Index (PI) = 5.2.

- N-(2-Chloro-6-methylphenyl)-4-nitrobenzamide : ED₅₀ = 90.3 µmol/kg; PI = 11.6.

- The naphthalen-1-yl group may enhance blood-brain barrier penetration due to increased lipophilicity .

Biological Activity

3-Methyl-N-(naphthalen-1-yl)-4-nitrobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

The synthesis of this compound typically involves:

- Nitration of 3-methylbenzamide : The starting material is treated with concentrated sulfuric acid and nitric acid to introduce the nitro group at the 4-position.

- Nucleophilic Aromatic Substitution : The nitrated product reacts with naphthalen-1-amine in a polar aprotic solvent like DMSO, facilitated by a base such as potassium carbonate.

Chemical Reactions

The compound can undergo various reactions, including:

- Reduction : The nitro group can be converted to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

- Substitution : The nitro group can be replaced by other nucleophiles.

- Oxidation : The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The nitro group can form reactive intermediates that interact with cellular components, while the naphthalene ring enhances binding to hydrophobic pockets in proteins, potentially influencing enzyme activity and signaling pathways.

Pharmacological Properties

Research indicates that this compound may possess several pharmacological properties:

- Anticancer Activity : Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines, although specific IC50 values are yet to be established.

- Anti-inflammatory Effects : Investigations into its anti-inflammatory potential are ongoing, with some analogs showing promising results in preclinical models .

Case Studies and Research Findings

A review of the literature reveals several studies focused on the biological activity of similar compounds, which provide insights into the potential effects of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.